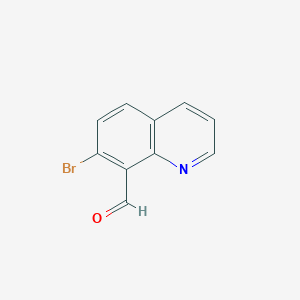

7-Bromoquinoline-8-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6BrNO |

|---|---|

Molecular Weight |

236.06 g/mol |

IUPAC Name |

7-bromoquinoline-8-carbaldehyde |

InChI |

InChI=1S/C10H6BrNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-6H |

InChI Key |

UQSNRYLULNTVFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Br)C=O)N=C1 |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 7 Bromoquinoline 8 Carbaldehyde

Classical Multi-Step Synthetic Approaches

Traditional methods for synthesizing 7-Bromoquinoline-8-carbaldehyde often involve a series of well-established organic reactions. These multi-step sequences allow for the precise installation of functional groups on the quinoline (B57606) scaffold.

Sequential Functionalization of Substituted Quinolines

A primary strategy for the synthesis of this compound involves the sequential functionalization of a pre-existing quinoline ring. This approach typically starts with a simpler quinoline derivative, which is then subjected to a series of reactions to introduce the bromo and carbaldehyde groups at the desired positions. For instance, a common pathway begins with 8-substituted quinolines, where a directing group at the C8 position can guide subsequent C-H functionalization reactions. rsc.orgnih.gov The sequence of these functionalization steps is crucial for achieving the target molecule with high regioselectivity. The triazene (B1217601) group, for example, can be used as a directing group to facilitate C-H functionalization and can be subsequently removed or transformed. nih.gov

Ring-Closing Reactions from Precursor Acyclic Compounds

An alternative to functionalizing a pre-formed quinoline is to construct the quinoline ring from acyclic precursors that already contain some of the necessary functional groups or substituents. Various named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, are classical methods for quinoline formation. researchgate.net In the context of this compound, this would involve designing an acyclic precursor that, upon cyclization, would yield the quinoline ring with the bromo and a precursor to the carbaldehyde group, or a group that can be readily converted to it, in the correct positions. The kinetics and feasibility of ring-closure reactions are influenced by the length of the alkyl chain and the nature of the substituents, with five- and six-membered rings generally being the most favored. rsc.org Superacid-promoted ring-closing and opening reaction cascades have also been explored for creating functionalized aza-polycyclic aromatic compounds. nih.gov

Bromination Strategies at the C7 Position

The introduction of a bromine atom at the C7 position of the quinoline ring is a key step. The reactivity of the quinoline ring towards electrophilic substitution, such as bromination, is influenced by the substituents already present on the ring. For 8-substituted quinolines, directing groups can influence the position of halogenation. rsc.org While direct bromination of unsubstituted quinoline often leads to a mixture of products, specific strategies have been developed to achieve regioselective bromination at the C7 position. These can involve the use of specific brominating agents and reaction conditions. nih.govresearchgate.net For example, studies have shown that the bromination of certain 8-substituted quinolines can be directed to the C5 and/or C7 positions. rsc.org The choice of brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine, and the reaction conditions can influence the outcome of the bromination. nuph.edu.ua

| Starting Material | Brominating Agent | Position(s) of Bromination | Reference |

| N-(quinolin-8-yl)acetamide | N-chlorosuccinimide (NCS) / N-bromosuccinimide (NBS) | C5 and/or C7 | rsc.org |

| 1,2,3,4-tetrahydroquinoline | NBS / Molecular Bromine | C6, C8 | researchgate.net |

| 2-methylquinolin-4(1H)-ones | Molecular Bromine / NBS | C3, C6, or C2-methyl group | nuph.edu.ua |

Formylation Reactions at the C8 Position (e.g., Vilsmeier-Haack, Reimer-Tiemann, Gattermann-Koch Variants)

The introduction of the aldehyde (formyl) group at the C8 position is another critical transformation. Several classical methods are available for the formylation of aromatic rings.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). chemijournal.comchemijournal.com This reaction is generally effective for introducing a formyl group onto the quinoline ring system. researchgate.netresearchgate.net

The Reimer-Tiemann reaction is another classical method that can be used for the formylation of phenols and some electron-rich heterocycles. mdpi.com It involves the reaction of the substrate with chloroform (B151607) in a basic solution. While typically used for hydroxylated aromatics, its applicability to specific quinoline derivatives would depend on the substrate's reactivity.

The Gattermann-Koch reaction is traditionally used for the formylation of simple aromatic hydrocarbons using carbon monoxide and hydrochloric acid under pressure, with a catalyst. Its application to a substituted quinoline would be less common and potentially more challenging due to the reaction conditions and the potential for side reactions.

Modern and Greener Synthetic Protocols

In recent years, there has been a significant shift towards developing more efficient, selective, and environmentally friendly synthetic methods.

Catalytic Synthesis Routes (e.g., Transition-Metal Catalysis)

Modern synthetic strategies increasingly rely on transition-metal catalysis to achieve high efficiency and selectivity. Catalytic methods offer advantages such as milder reaction conditions, lower waste generation, and the ability to perform transformations that are difficult to achieve with classical methods. nih.gov

Transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions could be employed to build the this compound scaffold from smaller, functionalized precursors.

C-H activation is a particularly attractive modern strategy. nih.gov It allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. Rhodium, palladium, and copper catalysts have been extensively used for the regioselective C-H functionalization of quinolines. nih.govmdpi.com For example, a directing group at the C8 position can be used to guide a transition metal catalyst to activate and subsequently functionalize the C7-H bond with a bromine atom. Similarly, C-H activation could potentially be used for the direct formylation of the C8 position. Copper(II) triflate has been shown to catalyze the synthesis of substituted quinolines from anilines, aldehydes, and alkynes in a one-step process. acs.orghillsdale.edu

| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |

| Copper(II) triflate | Three-component coupling | Anilines, aldehydes, alkynes | Alkyl-substituted quinolines | acs.orghillsdale.edu |

| Rhodium catalyst | C-H activation / heteroannulation | Aromatic amines | Substituted quinolines | mdpi.com |

| Cobalt(III) catalyst | Cyclization | Acetophenone, aniline (B41778) | Substituted quinolines | mdpi.com |

| Ruthenium catalyst | Aza-Michael addition / intramolecular annulation | Enaminones, anthranils | Substituted quinolines | mdpi.com |

Photochemical or Electrochemical Synthesis Methods

Photochemical and electrochemical methods represent cutting-edge approaches for the synthesis and functionalization of heterocyclic compounds like quinolines. These techniques utilize light energy or electric current to drive reactions, often under mild conditions and without the need for harsh reagents.

Photochemical Synthesis: Visible-light-mediated reactions have emerged as powerful tools in organic synthesis. For instance, the C-H hydroxyalkylation of quinolines can be achieved through a radical path initiated by blue light absorption, avoiding the need for external oxidants typical of classical Minisci reactions. nih.gov This approach exploits the excited-state reactivity of certain molecules to generate radicals that can functionalize the quinoline ring. nih.gov Another photochemical strategy involves the cycloaddition of quinolines with alkenes to create complex, functionalized aromatic heterocycles. nih.gov While a direct photochemical synthesis of this compound is not prominently documented, these principles could be adapted. For example, a photochemical approach was used in a Reimer-Tiemann methodology to produce 7-bromo-8-hydroxyquinoline-5-carbaldehyde, demonstrating the potential for light-initiated reactions on bromo-quinoline substrates, albeit with very low yield in this specific case. mdpi.com

Electrochemical Synthesis: Electrochemistry offers a sustainable and efficient alternative for constructing quinoline rings. thieme-connect.com Intramolecular oxidative annulation of N-substituted o-amino phenylacetylenes can yield substituted quinolines under metal- and oxidant-free conditions at room temperature. thieme-connect.comcitedrive.com This method is noted for its mildness and good to excellent yields. thieme-connect.comcitedrive.com Furthermore, electrochemical methods have been developed for the selective functionalization of the quinoline core, such as C3-thiolation, demonstrating the potential for precise modification of the quinoline skeleton. rsc.org The conversion of quinoline to quinolinic acid has also been explored electrochemically, highlighting the utility of this method for oxidative transformations. asianpubs.org These electrochemical strategies could provide a pathway to synthesize or functionalize precursors to this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a cornerstone for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to well-known quinoline syntheses, such as the Friedländer and Povarov reactions. nih.govmdpi.com

In one instance, a microwave-assisted Friedländer synthesis for 8-hydroxyquinolines demonstrated a significant improvement, boosting the average yield from 34% with conventional heating to 72% under microwave irradiation. nih.gov Similarly, the synthesis of quinoline-fused 1,4-benzodiazepines saw yields increase from 62-65% (conventional) to 92-97% (microwave). nih.gov These examples underscore the transformative potential of microwave energy in driving the efficient construction of quinoline scaffolds. While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the literature, the established success of this technique for a wide array of quinoline derivatives suggests its high applicability for this target molecule. nih.govmdpi.com

Flow Chemistry Approaches

Continuous flow chemistry provides a safe, scalable, and highly efficient platform for chemical synthesis. numberanalytics.com By performing reactions in a continuously flowing stream through a reactor, this method offers superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. acs.org

A continuous-flow strategy has been developed for the photochemical synthesis of 3-cyanoquinolines, achieving the desired products within minutes in a scalable manner. acs.org This approach not only improves reaction safety but also allows for faster optimization compared to batch methods. acs.org Flow chemistry has also been employed in tandem with photochemical processes to generate various substituted quinolines with high throughput, which can then be subjected to further reactions, such as hydrogenation, in a continuous sequence. vapourtec.com The use of flow reactors has been demonstrated for a variety of reactions to produce quinolines and related heterocycles on scales ranging from milligrams to multikilograms. researchgate.net These attributes make flow chemistry a highly attractive strategy for the potential large-scale and efficient production of this compound.

Solid-Phase Synthesis Adaptations

Solid-phase synthesis, a technique where molecules are built on a solid support, offers significant advantages for creating libraries of compounds through combinatorial chemistry. This methodology simplifies purification, as excess reagents and by-products can be washed away, and allows for the automation of synthetic steps.

This approach has been effectively used to generate libraries of quinolinone derivatives. acs.org For example, an efficient method for the parallel solid-phase synthesis of various 3,5-carboxamide quinolin-2(1H)-ones has been developed, demonstrating that complex quinoline structures can be assembled on a resin. acs.org Similarly, the solid-phase synthesis of quinolones has been described for creating compounds with biological activity. nih.gov Adapting these principles to the synthesis of this compound could enable the rapid generation of analogues for screening purposes by attaching a suitable precursor to a solid support and subsequently performing the necessary bromination and formylation steps.

Optimization of Reaction Conditions and Yields in this compound Synthesis

A crucial step in the synthesis is the selective bromination of an 8-substituted quinoline precursor. Reinvestigation of the bromination of 8-hydroxyquinoline (B1678124) has shown that the reaction outcome is highly dependent on the stoichiometry of the bromine used. Using different equivalents of bromine can lead to a mixture of mono- and di-bromo derivatives. researchgate.net For instance, careful control of reagents and conditions is necessary to favor the formation of the 7-bromo isomer over the 5,7-dibromo product. researchgate.net Optimization of parameters such as solvent (e.g., acetonitrile, dichloromethane, carbon tetrachloride), temperature, and reaction time is essential for maximizing the yield of the desired monobrominated product. researchgate.net

The following table, based on data from the bromination of 8-substituted quinolines, illustrates how reaction conditions can be varied to optimize the synthesis of bromoquinoline derivatives. researchgate.net

| Starting Material | Reagent | Solvent | Temperature | Time | Product(s) | Yield |

| 8-Hydroxyquinoline | 1.1 eq. Br₂ | CH₃CN/CH₂Cl₂ | 0 °C to 24 °C | 1-4 days | Mixture of 7-bromo and 5,7-dibromo derivatives | Variable |

| 8-Methoxyquinoline | 1.1 eq. Br₂ | CCl₄ | 24 °C | 17 h | 5-Bromo-8-methoxyquinoline | 92% |

| 8-Aminoquinoline | 1.1 eq. Br₂ | CH₃CN/CH₂Cl₂ | 0 °C to 24 °C | 1-4 days | Mixture of 5-bromo and 5,7-dibromo derivatives | Variable |

This table is representative of optimization studies on related precursors and highlights key variables for the synthesis of bromoquinolines.

Further optimization would involve the formylation step. Classical methods like the Vilsmeier-Haack or Duff reactions are options for introducing an aldehyde group onto a quinoline ring. mdpi.com The choice of formylating agent, catalyst, and reaction conditions would need to be systematically varied to achieve high conversion and selectivity for the C8 position. In some cases, a multi-step approach involving the creation of an 8-methyl or 8-hydroxymethyl group followed by oxidation might provide a more controllable route to the final carbaldehyde product.

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of synthetic methodology for producing this compound involves a trade-off between efficiency, selectivity, cost, scalability, and environmental impact. A comparative analysis of the potential strategies provides insight into their respective advantages and limitations.

| Synthetic Strategy | Key Advantages | Key Limitations | Selectivity | Efficiency & Yield |

| Photochemical/Electrochemical | Mild reaction conditions, high functional group tolerance, avoids harsh oxidants/metals, sustainable. nih.govthieme-connect.comcitedrive.com | May require specialized equipment; direct application to the target is underexplored. | Can be highly selective, but depends on the specific reaction (e.g., regioselectivity). nih.govrsc.org | Often provides good to excellent yields for specific transformations. citedrive.com |

| Microwave-Assisted | Drastically reduced reaction times, often higher yields, rapid optimization. nih.gov | Scalability can be challenging compared to flow systems; potential for high pressure buildup. semanticscholar.org | Generally comparable to conventional heating but can sometimes alter product distribution. | Significantly improves yields in many known quinoline syntheses (e.g., 34% to 72%). nih.gov |

| Flow Chemistry | Excellent control over reaction parameters, enhanced safety, highly scalable, facilitates multi-step synthesis. numberanalytics.comacs.orgvapourtec.com | Higher initial equipment cost; potential for channel clogging with solid by-products. | Superior control can lead to improved selectivity and reproducibility. | High throughput and efficiency, enabling production rates of grams per hour. vapourtec.com |

| Solid-Phase Synthesis | Ideal for library synthesis, simplified purification, potential for automation. acs.orgnih.gov | Higher cost of resins, potential for lower overall yields, reactions can be slower. | Generally high, as impurities are washed away. | Yields can be variable and depend on the efficiency of each step on the resin. |

| Optimized Classical Methods | Well-established procedures, readily available reagents and equipment. | Often require harsh conditions, may produce significant waste, can have lower yields and selectivity. | Can be problematic; bromination of activated quinolines can yield mixtures of isomers. researchgate.net | Highly variable; optimization is crucial but may still result in moderate yields (e.g., <92% for specific isomers). researchgate.net |

Chemical Reactivity and Transformation Chemistry of 7 Bromoquinoline 8 Carbaldehyde

Reactions Involving the Bromo Substituent at C7

The bromine atom at the C7 position of 7-bromoquinoline-8-carbaldehyde is a key functional group that enables a variety of cross-coupling and substitution reactions. These reactions are fundamental in creating more complex molecular architectures based on the quinoline (B57606) scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent at C7 serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound. While specific studies on this compound are not extensively documented, the Suzuki-Miyaura coupling is a widely used method for the arylation of aryl halides. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. wikipedia.orglibretexts.org The reaction is generally carried out under mild conditions, making it suitable for complex molecules. wikipedia.org Trimethylsilylacetylene is a common reagent, with the trimethylsilyl (B98337) group acting as a protecting group that can be subsequently removed. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. mdpi.comorganic-chemistry.orgresearchgate.net This reaction is known for its high chemoselectivity and mild reaction conditions. mdpi.com

Stille Reaction: The Stille reaction involves the coupling of an organotin compound with an aryl halide. organic-chemistry.orgwikipedia.orglibretexts.org It is a versatile C-C bond-forming reaction with few limitations on the coupling partners. organic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org A variation, the Stille-carbonylative cross-coupling, allows for the insertion of a carbonyl group. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. wikipedia.orgchemeurope.comorganic-chemistry.org It has largely replaced harsher methods for the synthesis of aryl amines. wikipedia.org The reaction mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination. chemeurope.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst, Base | Aryl-substituted quinoline |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Alkynyl-substituted quinoline |

| Heck | Alkene | Palladium catalyst, Base | Alkenyl-substituted quinoline |

| Stille | Organotin compound | Palladium catalyst | Aryl/vinyl-substituted quinoline |

| Buchwald-Hartwig | Amine | Palladium catalyst, Base | Amino-substituted quinoline |

Copper-Catalyzed Cross-Coupling and Amidation Reactions

Copper-catalyzed reactions offer an alternative and sometimes complementary approach to palladium-catalyzed methods. These reactions are often used for amination and amidation processes. Recent developments have explored copper-catalyzed borylamidation reactions, which can proceed through various mechanisms, including those involving acyl-copper species. nih.gov While direct examples with this compound are not prevalent in the literature, the principles of copper-catalyzed amination of aryl halides are well-established. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.orglibretexts.org For SNAr to occur, the aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the electron-withdrawing nature of the quinoline nitrogen and the carbaldehyde group can facilitate SNAr reactions at the C7 position under certain conditions with strong nucleophiles. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Grignard and Organolithium Reagent Interactions

The interaction of Grignard and organolithium reagents with the bromo substituent can lead to metal-halogen exchange, forming a new organometallic species. This in-situ generated quinoline-based Grignard or organolithium reagent can then react with various electrophiles. However, the presence of the electrophilic carbaldehyde group complicates this approach, as these strong nucleophilic reagents will preferentially react with the aldehyde. wikipedia.org

Reductive Debromination Studies

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This can be achieved using various reducing agents, often in the presence of a catalyst. This transformation is useful when the bromine atom is used as a directing group or to block a specific position during a synthesis, and then needs to be removed in a later step.

Reactions Involving the Carbaldehyde Group at C8

The carbaldehyde group at the C8 position is a versatile functional group that can undergo a wide array of chemical transformations, characteristic of aldehydes.

The aldehyde group can be readily oxidized to a carboxylic acid using common oxidizing agents. Conversely, it can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165). The carbaldehyde group is also a key participant in condensation reactions, such as the formation of Schiff bases with primary amines. Furthermore, it can undergo nucleophilic addition reactions with organometallic reagents like Grignard reagents or organolithium reagents to form secondary alcohols. doubtnut.com

Table 2: Common Reactions of the Carbaldehyde Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | Potassium permanganate (B83412), Chromium trioxide | Carboxylic acid |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Primary alcohol |

| Schiff Base Formation | Primary amine | Imine (Schiff base) |

| Nucleophilic Addition | Grignard reagent (R-MgBr), Organolithium reagent (R-Li) | Secondary alcohol |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Aldol (B89426) Condensation | Enolate (from another carbonyl compound) | β-Hydroxy aldehyde/ketone |

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry. For this compound, this class of reactions provides a powerful tool for carbon-carbon bond formation and the introduction of new functional groups.

Grignard and Organolithium Reactions: The addition of organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) to this compound is expected to proceed via nucleophilic attack on the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction, after an aqueous workup, would yield secondary alcohols. The general mechanism involves the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate, which is subsequently protonated. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org

Table 1: Predicted Products of Grignard and Organolithium Addition to this compound

| Reagent | Predicted Product |

| Methylmagnesium bromide (CH₃MgBr) | 1-(7-Bromoquinolin-8-yl)ethanol |

| Phenyllithium (C₆H₅Li) | (7-Bromoquinolin-8-yl)(phenyl)methanol |

Cyanohydrin Formation: The reaction of this compound with hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base, is predicted to form a cyanohydrin. libretexts.orgyoutube.comyoutube.comlibretexts.orgopenstax.org The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate that is then protonated. libretexts.orgyoutube.comlibretexts.org This reaction is significant as the resulting cyanohydrin can be further hydrolyzed to an α-hydroxy carboxylic acid or reduced to an amino alcohol, providing pathways to a variety of other useful compounds. libretexts.orgopenstax.org

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, 7-Bromoquinoline-8-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents.

Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | General Reaction Conditions |

| Potassium permanganate (KMnO₄) | Basic, followed by acidic workup |

| Chromium trioxide (CrO₃) in aqueous acid (Jones reagent) | Acetone solvent |

| Silver(I) oxide (Ag₂O) | Basic conditions (Tollens' reagent) |

The oxidation process typically involves the hydration of the aldehyde to form a geminal diol, which is then further oxidized to the carboxylic acid.

Reduction Reactions to Alcohols

The reduction of the aldehyde functionality in this compound to a primary alcohol, (7-Bromoquinolin-8-yl)methanol, is a fundamental transformation. This can be accomplished using various reducing agents.

Table 3: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | General Reaction Conditions | Selectivity |

| Sodium borohydride (NaBH₄) | Protic solvents (e.g., ethanol, methanol) | Chemoselective for aldehydes and ketones |

| Lithium aluminum hydride (LiAlH₄) | Aprotic solvents (e.g., diethyl ether, THF), followed by aqueous workup | Powerful, reduces most carbonyl functional groups |

The mechanism generally involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon.

Condensation Reactions

Condensation reactions involving the aldehyde group of this compound are crucial for the construction of larger, more complex molecular architectures, particularly those containing carbon-carbon double bonds.

Knoevenagel Condensation: This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or ethyl cyanoacetate. wikipedia.orgorganic-chemistry.orgsci-hub.sersc.org The reaction is typically base-catalyzed and proceeds through a nucleophilic addition followed by a dehydration step to yield a new carbon-carbon double bond. wikipedia.org

Aldol Condensation: While self-condensation of an aromatic aldehyde like this compound is not typical, it can undergo a crossed or directed Aldol condensation with an enolizable ketone or aldehyde in the presence of a base or acid catalyst. masterorganicchemistry.com This reaction would lead to the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate to form an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

Wittig Reaction: The Wittig reaction provides a versatile method for converting the aldehyde group of this compound into an alkene. wikipedia.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves a phosphorus ylide (a Wittig reagent), which acts as a nucleophile, attacking the aldehyde to form a betaine (B1666868) intermediate that then collapses to an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.org The stereochemical outcome of the reaction depends on the nature of the ylide used. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than a Wittig reagent. wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.comresearchgate.net The reaction of this compound in an HWE reaction is expected to produce an alkene, with a strong preference for the (E)-isomer. wikipedia.orgnrochemistry.comorganic-chemistry.org

Imine and Oxime Formation for Heterocyclic Annulation

The reaction of this compound with primary amines or hydroxylamine (B1172632) provides imines (Schiff bases) and oximes, respectively. These derivatives are important intermediates for the synthesis of new heterocyclic rings fused to the quinoline system, a process known as annulation.

Imine Formation: The condensation of this compound with a primary amine (R-NH₂) yields an imine. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. redalyc.org The resulting imine can then undergo various cyclization reactions, depending on the nature of the 'R' group, to form fused heterocyclic systems.

Oxime Formation: Reaction with hydroxylamine (NH₂OH) converts the aldehyde to an oxime. The oxime can then be subjected to rearrangement (e.g., Beckmann rearrangement if it were a ketoxime) or cyclization reactions to generate nitrogen-containing heterocycles.

Reactivity of the Quinoline Heterocycle

The quinoline ring system, while aromatic, exhibits a different reactivity profile compared to benzene (B151609) due to the presence of the nitrogen atom.

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. lumenlearning.com Furthermore, under acidic conditions, the nitrogen is protonated, further deactivating the ring. Substitution typically occurs on the benzene ring (positions 5, 6, 7, and 8) rather than the pyridine (B92270) ring. lumenlearning.comnih.gov

In this compound, the directing effects of the existing substituents must be considered. The bromine atom at position 7 is a deactivating but ortho-, para-directing group. The aldehyde group at position 8 is a deactivating and meta-directing group. The combined influence of these groups, along with the inherent reactivity of the quinoline nucleus, will determine the position of any further electrophilic attack. Given the deactivating nature of both substituents, forcing conditions would likely be required for any subsequent EAS reaction. The most probable positions for substitution would be positions 5 and 6, influenced by the ortho- and para-directing bromo group, although the deactivating effect of the aldehyde would significantly hinder the reaction.

Nucleophilic Attack on the Quinoline Ring System

The bromine atom at the C7 position of this compound serves as a handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups onto the quinoline scaffold.

While specific studies detailing nucleophilic substitution on this compound are not extensively documented in publicly available literature, the reactivity of analogous bromoquinoline systems provides significant insight. For instance, related bromoquinoline derivatives readily undergo substitution reactions where the bromine atom is displaced by various nucleophiles. bldpharm.comnih.govresearchgate.net These reactions are typically facilitated by the electron-deficient nature of the quinoline ring, which is further enhanced by the presence of the aldehyde group.

More prevalent and synthetically versatile are palladium-catalyzed cross-coupling reactions. The C-Br bond in this compound is an ideal site for transformations such as:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C7 position.

Buchwald-Hartwig Amination: This transformation would enable the formation of a carbon-nitrogen bond by coupling this compound with an amine in the presence of a palladium catalyst and a suitable ligand.

Sonogashira Coupling: This reaction would allow for the formation of a carbon-carbon triple bond by coupling the bromoquinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

These cross-coupling reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from readily available precursors.

Quaternization and N-Oxidation Reactions

The nitrogen atom of the quinoline ring in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles, leading to quaternization and N-oxidation.

Quaternization: The reaction of this compound with alkyl halides (e.g., methyl iodide or benzyl (B1604629) bromide) would result in the formation of a quaternary ammonium (B1175870) salt, a quinolinium salt. In this reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This transformation introduces a positive charge on the nitrogen atom and can significantly alter the electronic properties and biological activity of the molecule.

N-Oxidation: The quinoline nitrogen can be oxidized to an N-oxide by treatment with various oxidizing agents. Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. The resulting this compound N-oxide would feature a formally positively charged nitrogen and a negatively charged oxygen. This modification can influence the reactivity of the quinoline ring and provide a handle for further functionalization.

| Reaction | Reagent(s) | Product Type |

| Quaternization | Alkyl Halide (e.g., CH₃I) | 7-Bromo-8-carbaldehyde-1-alkylquinolinium halide |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | This compound N-oxide |

Chemoselective Transformations and Orthogonal Functional Group Manipulations

The presence of two distinct reactive sites in this compound—the bromo substituent and the aldehyde group—opens the door for chemoselective and orthogonal transformations. This allows for the selective modification of one functional group while leaving the other intact, a crucial strategy in multi-step synthesis.

Chemoselective Reactions:

Reduction of the Aldehyde: The aldehyde group can be selectively reduced to a primary alcohol (7-bromo-8-(hydroxymethyl)quinoline) using mild reducing agents such as sodium borohydride (NaBH₄). Under these conditions, the bromo-substituted aromatic ring would typically remain unaffected.

Oxidation of the Aldehyde: The aldehyde can be oxidized to a carboxylic acid (7-bromoquinoline-8-carboxylic acid) using oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. The choice of oxidant and reaction conditions would be critical to avoid unwanted side reactions on the quinoline ring.

Reactions of the Aldehyde: The aldehyde group can participate in a variety of condensation reactions to form imines (Schiff bases) with primary amines, or undergo Wittig-type reactions to form alkenes, all while preserving the C-Br bond for subsequent cross-coupling reactions.

Orthogonal Functional Group Manipulations:

The concept of orthogonality is central to the synthetic utility of this compound. An example of an orthogonal strategy would be to first perform a palladium-catalyzed cross-coupling reaction at the C7-Br bond. The newly introduced functional group and the existing aldehyde at C8 can then be further manipulated independently. For instance, a Suzuki coupling could be performed to introduce an aryl group at the 7-position, followed by the reduction of the aldehyde at the 8-position to an alcohol. This stepwise and selective functionalization is a powerful tool for the synthesis of complex, highly substituted quinoline derivatives.

The ability to perform such chemoselective and orthogonal transformations makes this compound a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and materials science.

Functionalization and Derivatization Strategies for 7 Bromoquinoline 8 Carbaldehyde

Synthesis of Complex Heterocycles from 7-Bromoquinoline-8-carbaldehyde

The structure of this compound is particularly amenable to the synthesis of larger, more complex heterocyclic systems. The aldehyde group provides a reactive handle for cyclization reactions, enabling the fusion of new rings onto the quinoline (B57606) framework.

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating polycyclic aromatic systems. While specific examples starting directly from this compound are not extensively documented, established methodologies for quinoline derivatives can be applied. For instance, cyclization reactions involving 1,4-zwitterionic intermediates of quinolinium have been used to construct three- to eight-membered cyclic compounds. mdpi.com Such strategies could potentially be adapted to this compound, where the quinoline nitrogen could be quaternized to initiate the formation of a zwitterion, followed by a cyclization event involving the peri-positioned aldehyde group to yield novel polycyclic structures.

Another relevant approach is the rhodium-catalyzed annulation of bis(arylethynyl)arenes, which has been used to create twisted polycyclic aromatic hydrocarbons. researchgate.net A synthetic route could be envisioned where the bromine atom of this compound is first converted to an alkynyl group via Sonogashira coupling, followed by further reactions to build a complex polycyclic system.

The aldehyde functionality is a key precursor for fusing various heterocyclic rings onto the quinoline scaffold.

Fused Pyrimidines: The synthesis of fused pyrimidine (B1678525) rings often involves the condensation of a compound containing an amino group with a β-dicarbonyl equivalent. For this compound, a multi-step sequence could be employed. For example, a Knoevenagel condensation of the aldehyde with a component like malononitrile, followed by further reaction with a reagent such as guanidine, is a common route to fused 2-aminopyrimidines. researchgate.net This general strategy has been widely applied in the synthesis of pyrimido[4,5-b]quinolines. nih.gov

Fused Pyridines: Pyridine (B92270) ring fusion can be achieved through various methods. For example, the Vilsmeier-Haack reaction conditions can lead to the formation of 2-chloroquinoline-3-carbaldehydes from acetanilides, which are versatile precursors for fused pyridines. nih.govijsr.net A Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, is a classic method for quinoline synthesis and can be adapted for building a new pyridine ring onto an existing quinoline. A potential pathway for this compound could involve its conversion to an amino derivative at a suitable position, followed by reaction with a dicarbonyl compound to construct a fused pyridine ring.

Fused Furans: Furan (B31954) rings can be constructed through several synthetic routes. The Paal-Knorr furan synthesis, involving the cyclization of a 1,4-dicarbonyl compound, is a fundamental method. A plausible route starting from this compound would involve a reaction to introduce a three-carbon chain at the 8-position, which could then be manipulated to form a 1,4-dicarbonyl precursor for subsequent acid-catalyzed cyclization into a furan ring fused at the organic-chemistry.orgmdpi.com positions of the quinoline. Additionally, reactions of 8-hydroxyquinoline (B1678124) with nitrostilbenes have been shown to produce furo[3,2-h]quinolines, indicating the feasibility of forming such fused systems with appropriately modified quinoline precursors. mdpi.com

Preparation of this compound Derived Ligands for Metal Coordination

The quinoline nucleus, particularly when functionalized with coordinating groups like aldehydes and the intrinsic quinoline nitrogen, is a privileged scaffold for designing ligands for metal complexes. nih.gov These ligands are central to catalysis, materials science, and medicinal chemistry.

Schiff bases, or imines, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. nih.govmasterorganicchemistry.com The aldehyde group of this compound is an excellent electrophile for this reaction. The resulting Schiff base ligand contains an imine nitrogen (C=N) which, along with the quinoline nitrogen, can chelate to a metal ion.

The general synthesis involves reacting this compound with a selected primary amine in a solvent like ethanol, often with gentle heating. orientjchem.orgmdpi.com The product is a bidentate ligand capable of forming stable complexes with a variety of transition metals such as Cu(II), Ni(II), Co(II), and Zn(II). nih.govorientjchem.org The coordination typically occurs through the nitrogen atom of the azomethine group and the nitrogen atom of the quinoline ring. mdpi.com These complexes have diverse applications, serving as catalysts and models for biological systems. nih.govorientjchem.org

Table 1: Representative Synthesis of a Schiff Base from an Aromatic Aldehyde and its Metal Complexation

| Step | Reactants | Conditions | Product |

| 1. Ligand Synthesis | Aromatic Aldehyde (e.g., quinoline-3-carbohydrazide), Primary Amine (e.g., 2-nitrobenzaldehyde) | Ethanol, Acetic acid (cat.), Reflux | Schiff Base Ligand |

| 2. Complex Formation | Schiff Base Ligand, Metal Salt (e.g., CuCl₂) | Ethanol, Reflux | Metal-Schiff Base Complex |

This table illustrates a general procedure based on documented syntheses of similar quinoline-based Schiff base complexes. mdpi.com

The Schiff bases derived from this compound are inherently multi-functional chelating ligands. The term "chelating" refers to the ability of a single ligand to bind to a central metal atom at two or more points. In this case, the ligand acts as a bidentate chelate, forming a stable ring structure with the metal ion.

The stability of these complexes is enhanced by the chelate effect. The primary coordination sites are the quinoline nitrogen and the imine nitrogen of the Schiff base moiety. By carefully choosing the primary amine used for the Schiff base formation, additional coordinating groups can be introduced into the ligand framework, potentially increasing its denticity (the number of donor groups) and leading to even more stable and structurally diverse metal complexes. For example, using an amino-functionalized phenol (B47542) or aniline (B41778) could introduce an oxygen or another nitrogen donor atom, creating a tridentate ligand. The ability of quinoline derivatives to act as potent chelating agents is a well-established principle in coordination chemistry.

Modification of the Carbaldehyde Moiety for Diverse Chemical Scaffolds

The carbaldehyde group is one of the most versatile functional groups in organic synthesis, and its modification on the 7-bromoquinoline (B152726) scaffold opens pathways to a wide range of derivatives.

Standard transformations of the aldehyde group include oxidation, reduction, and carbon-carbon bond-forming reactions. These reactions are well-established for aromatic aldehydes and are applicable to this compound, as demonstrated by similar transformations on the isomeric 5-bromoquinoline-8-carbaldehyde.

Oxidation to Carboxylic Acid: The aldehyde can be smoothly oxidized to a carboxylic acid (7-bromoquinoline-8-carboxylic acid). Common and effective oxidizing agents for this transformation include potassium dichromate(VI) in acidic conditions or potassium permanganate (B83412). chemguide.co.uk This conversion is significant as it introduces a carboxylic acid group, which is a key functional group in many biologically active molecules and a precursor for other functionalities like esters and amides.

Reduction to Alcohol: The aldehyde can be reduced to a primary alcohol ( (7-bromoquinolin-8-yl)methanol). Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for this purpose. youtube.com The resulting alcohol can be used in further synthetic steps, such as ether or ester formation.

Wittig Reaction for Alkene Synthesis: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglumenlearning.comlibretexts.org This reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction is highly versatile, allowing for the introduction of a wide variety of substituted vinyl groups in place of the carbonyl oxygen. This C=C bond-forming reaction is a powerful tool for extending the carbon skeleton and creating precursors for further cyclization or polymerization reactions. The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 7-bromo-8-vinylquinoline.

Table 2: Summary of Key Modifications of the Carbaldehyde Group

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Carboxylic Acid (-COOH) |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene (-CH=CHR) |

This table summarizes common and reliable transformations for aromatic aldehydes. chemguide.co.uklumenlearning.com

Synthesis of Substituted Quinolines with Different C8 Side Chains

The C8-carbaldehyde group of this compound serves as a versatile handle for the introduction of a wide array of side chains, leading to a diverse range of substituted quinolines. Standard carbonyl chemistry reactions can be employed to achieve these transformations.

One of the most fundamental transformations is the reduction of the aldehyde to a primary alcohol, 7-bromo-8-(hydroxymethyl)quinoline. This can be readily achieved using mild reducing agents such as sodium borohydride in an alcoholic solvent. Conversely, oxidation of the aldehyde group yields 7-bromoquinoline-8-carboxylic acid, a key intermediate for further derivatization. This oxidation can be carried out using a variety of oxidizing agents, including potassium permanganate or chromium trioxide. google.comorganic-chemistry.org

The aldehyde functionality is also amenable to carbon-carbon bond-forming reactions. For instance, Grignard reagents and organolithium compounds can add to the carbonyl group to generate secondary alcohols with a wide range of substituents at the C8 position. The Wittig reaction provides another powerful tool for extending the C8 side chain, allowing for the conversion of the aldehyde into various substituted alkenes.

Furthermore, the aldehyde can participate in condensation reactions to form imines (Schiff bases) upon reaction with primary amines. google.com These imines can be stable compounds themselves or can be further reduced to secondary amines, thereby introducing nitrogen-containing functionalities at the C8 side chain.

Transformations to Carboxylic Acid Derivatives (Esters, Amides, Nitriles)

The conversion of the 8-carbaldehyde group into carboxylic acid derivatives such as esters, amides, and nitriles significantly expands the chemical space accessible from this compound. These transformations typically proceed via the intermediate 7-bromoquinoline-8-carboxylic acid.

Esterification: 7-Bromoquinoline-8-carboxylic acid can be converted to its corresponding esters through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For example, reaction with methanol (B129727) would yield methyl 7-bromoquinoline-8-carboxylate. google.com A patent describes the synthesis of 7-bromoquinoline-4-carboxylic acid methyl ester by reacting the carboxylic acid with thionyl chloride in methanol. google.com This method could be adapted for the 8-carboxylic acid isomer.

Amidation: The synthesis of amides from 7-bromoquinoline-8-carboxylic acid can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be treated with a primary or secondary amine to furnish the desired amide. Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using various peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

Nitrile Formation: The transformation of the 8-carbaldehyde directly to a nitrile, 7-bromoquinoline-8-carbonitrile, offers a more direct route. This can be accomplished by reacting the aldehyde with hydroxylamine (B1172632) to form an oxime, which is then dehydrated using a reagent like acetic anhydride (B1165640) or a carbodiimide. A commercially available compound, 5-bromoquinoline-8-carbonitrile, suggests the feasibility of such a transformation on the quinoline scaffold. biosynth.com

Below is a table summarizing the synthesis of these carboxylic acid derivatives.

| Derivative | Starting Material | Key Reagents | Typical Conditions |

| 7-Bromoquinoline-8-carboxylic acid | This compound | KMnO₄ or CrO₃ | Aqueous, heat |

| Methyl 7-bromoquinoline-8-carboxylate | 7-Bromoquinoline-8-carboxylic acid | Methanol, H₂SO₄ (cat.) or SOCl₂ | Reflux |

| 7-Bromoquinoline-8-carboxamide | 7-Bromoquinoline-8-carboxylic acid | 1. SOCl₂ 2. NH₃ | Anhydrous solvent |

| 7-Bromoquinoline-8-carbonitrile | This compound | 1. NH₂OH 2. Ac₂O | Stepwise reaction |

Exploration of Bromine Functionality for Polymeric and Oligomeric Assemblies

The bromine atom at the C7 position of this compound is a key functional group for the construction of larger molecular architectures, including oligomers and polymers, through various cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful platform for materials synthesis.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. libretexts.org this compound can be coupled with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to generate 7-aryl- or 7-vinylquinoline-8-carbaldehydes. organic-chemistry.orgmdpi.com By employing a bifunctional boronic acid derivative, this methodology can be extended to the synthesis of polymers. For instance, polymerization of a di-boronic acid with a di-bromoquinoline derivative would lead to a quinoline-containing polymer.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction can be applied to this compound to introduce alkynyl substituents at the C7 position. The use of di-alkynyl compounds in a Sonogashira coupling with this compound could lead to the formation of quinoline-based polymers with conjugated backbones.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction can be utilized to introduce vinyl groups at the C7 position of the quinoline ring. Similar to the Suzuki and Sonogashira couplings, the use of divinyl compounds can facilitate the synthesis of polymeric materials. beilstein-journals.org

The following table outlines the key cross-coupling reactions for the derivatization of the bromine functionality.

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), base | Forms C(sp²)-C(sp²) bonds |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Forms C(sp²)-C(sp) bonds |

| Heck Coupling | Alkene | Pd catalyst, base | Forms C(sp²)-C(sp²) bonds |

The ability to functionalize both the C8-aldehyde and the C7-bromo position, either sequentially or in a controlled manner, makes this compound a highly valuable building block for the synthesis of complex molecules and functional materials with potential applications in various fields of science and technology.

Theoretical and Computational Investigations of 7 Bromoquinoline 8 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for elucidating the intrinsic properties of molecules like 7-Bromoquinoline-8-carbaldehyde. By solving the Schrödinger equation, these methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the presence of the bromine atom and the aldehyde group significantly influences the energy and distribution of these frontier orbitals. The electron-withdrawing nature of both substituents is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline (B57606). The aldehyde group, in particular, with its carbonyl function, acts as a strong electron-withdrawing group, which would significantly lower the LUMO energy, making the carbon atom of the aldehyde a prime site for nucleophilic attack. The bromine atom, while also electron-withdrawing through its inductive effect, can also participate in halogen bonding, further influencing intermolecular interactions.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Exemplary Data)

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.40 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

Note: This data is exemplary and based on typical values for similar aromatic aldehydes, calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory. Actual values may vary based on the computational method and basis set used.

The distribution of the HOMO and LUMO across the molecule is also crucial. For this compound, the HOMO is anticipated to be primarily localized on the quinoline ring system, particularly on the electron-rich regions, while the LUMO is expected to have a significant contribution from the carbon and oxygen atoms of the aldehyde group, reflecting its electrophilic character.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue areas indicate regions of low electron density and positive potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the exploration of potential reaction pathways and the identification of transition states, which are the energy maxima along a reaction coordinate. By calculating the energy barriers associated with different pathways, chemists can predict the most likely course of a reaction and understand the factors that control its selectivity.

For this compound, a key reaction is its participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromine atom is substituted. Theoretical calculations can model the entire catalytic cycle, including the oxidative addition of the bromoquinoline to a palladium(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to form the final product. These calculations can determine the activation energies for each step, identify the rate-determining step, and predict the structures of all intermediates and transition states. Such studies are crucial for optimizing reaction conditions and designing more efficient catalysts.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the reaction mechanisms of organic molecules. DFT methods offer a good balance between accuracy and computational cost, making them suitable for investigating complex reaction systems.

Solvation Effects on Reaction Energetics

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction energetics and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the charge distribution of the solute molecule.

For reactions involving this compound, the choice of solvent can influence the stability of charged intermediates and transition states. For instance, in a nucleophilic addition to the aldehyde group, a polar solvent would be expected to stabilize the developing negative charge on the oxygen atom in the transition state, thereby lowering the activation energy and accelerating the reaction. DFT calculations incorporating solvation models can quantify these effects and provide a more realistic picture of the reaction in solution.

Table 2: Calculated Activation Energy for a Hypothetical Nucleophilic Addition to this compound in Different Solvents (Exemplary Data)

| Solvent | Dielectric Constant (ε) | Activation Energy (kcal/mol) |

| Gas Phase | 1 | 15.2 |

| Toluene | 2.4 | 13.8 |

| Tetrahydrofuran (THF) | 7.6 | 12.5 |

| Acetonitrile | 37.5 | 11.1 |

Note: This data is exemplary and illustrates the general trend of decreasing activation energy with increasing solvent polarity for a reaction involving a polar transition state.

Catalyst-Substrate Interactions in Cross-Coupling Reactions

As mentioned earlier, this compound is a valuable substrate for cross-coupling reactions. DFT studies are instrumental in understanding the intricate interactions between the substrate, the catalyst (typically a palladium complex), and other reagents in the catalytic cycle.

These studies can reveal the preferred coordination mode of the bromoquinoline to the palladium center and how the electronic properties of the ligands on the palladium catalyst influence the efficiency of the oxidative addition step. For example, electron-rich ligands on the palladium can facilitate the oxidative addition by increasing the electron density on the metal center. DFT calculations can quantify these interactions and help in the rational design of more effective catalyst systems for the transformation of this compound and its derivatives. The steric and electronic effects of the aldehyde group and the bromine atom on the binding to the catalyst and the subsequent elementary steps of the catalytic cycle can be meticulously analyzed to provide a comprehensive understanding of the reaction mechanism.

Applications of 7 Bromoquinoline 8 Carbaldehyde As a Versatile Building Block in Complex Molecule Synthesis

Precursor for the Synthesis of Biologically Active Natural Products and Analogs

While direct evidence of 7-Bromoquinoline-8-carbaldehyde's use as a precursor for the synthesis of specific, named natural products is not extensively documented in readily available literature, its structural motifs are present in various biologically active compounds. The quinoline (B57606) scaffold itself is a core component of many natural alkaloids with a wide spectrum of physiological activities.

The strategic placement of the bromo and aldehyde functionalities on the quinoline ring system makes this compound a valuable starting material for creating analogs of natural products. The aldehyde group can undergo a variety of reactions, including oxidations to carboxylic acids, reductions to alcohols, and condensations with amines to form Schiff bases. The bromine atom can be replaced through various cross-coupling reactions, allowing for the introduction of diverse substituents. These transformations are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where analogs of a natural product are synthesized to optimize biological activity and pharmacokinetic properties.

For instance, quinoline derivatives are known to possess antimalarial, antibacterial, and anticancer properties. The ability to modify the 7- and 8-positions of the quinoline ring using this compound as a starting material provides a pathway to novel compounds that could mimic or enhance the biological profiles of known natural products.

Intermediate in the Development of New Synthetic Methodologies

The reactivity of this compound makes it a useful substrate for developing and showcasing new synthetic methodologies. The presence of both a reactive aldehyde and a modifiable bromine atom allows researchers to test the scope and limitations of novel chemical transformations.

For example, new methods for carbon-carbon and carbon-heteroatom bond formation can be explored using this compound. The aldehyde group can participate in various named reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, to form new carbon-carbon bonds. The bromine atom is a handle for transition metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, enabling the introduction of a wide array of functional groups.

A study by DeAngelis et al. demonstrated the use of a related compound, 7-bromo-8-hydroxyquinoline, in a Reimer-Tiemann reaction to achieve carbene insertion into the C-Br bond, yielding 7-bromo-8-hydroxyquinoline-5-carbaldehyde. mdpi.com This highlights the potential for novel transformations on the quinoline core. While this specific example does not directly use this compound, it illustrates the types of methodological studies where such functionalized quinolines are valuable.

The development of efficient and selective reactions on substituted quinolines is an active area of research, and compounds like this compound serve as important testbeds for these new methods. The insights gained from these studies can then be applied to the synthesis of more complex and biologically relevant molecules.

Component in the Construction of Functional Organic Materials and Supramolecular Assemblies

The quinoline moiety is known to be a component of various functional organic materials due to its photophysical and electronic properties. The ability to introduce different functional groups onto the this compound scaffold allows for the tuning of these properties, making it a candidate for the construction of materials with specific applications.

The aldehyde group can be used to link the quinoline unit into larger polymeric structures or to attach it to surfaces. For example, condensation reactions with diamines could lead to the formation of polyimines (Schiff base polymers) containing the quinoline core. The bromine atom offers another point of attachment or modification through cross-coupling reactions, enabling the creation of complex, multi-component systems.

Furthermore, the nitrogen atom in the quinoline ring and the oxygen atom of the aldehyde group can act as coordination sites for metal ions. This chelation ability is a key feature in the design of supramolecular assemblies. massey.ac.nz The resulting metal complexes can exhibit interesting photoluminescent or catalytic properties. The formation of such complexes with various metal ions can lead to the self-assembly of discrete molecular architectures or extended coordination polymers. The specific structure and properties of these assemblies are dictated by the coordination geometry of the metal ion and the nature of the substituents on the quinoline ligand.

Scaffold for Combinatorial Chemistry Libraries and High-Throughput Synthesis

The dual functionality of this compound makes it an ideal scaffold for combinatorial chemistry. In this approach, a core structure (the scaffold) is systematically modified with a variety of building blocks to rapidly generate a large library of related compounds. These libraries are then screened for biological activity in high-throughput assays.

The aldehyde group of this compound can be reacted with a diverse set of amines, hydrazines, or other nucleophiles to create a library of Schiff bases, hydrazones, or other derivatives. Simultaneously or sequentially, the bromine atom can be subjected to a range of cross-coupling reactions with different boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or alkenes (Heck coupling). This two-dimensional diversification strategy allows for the creation of a vast number of unique compounds from a single, versatile starting material.

The ability to generate large and diverse chemical libraries based on the this compound scaffold is highly valuable in drug discovery and materials science. It accelerates the process of identifying lead compounds with desired biological activities or materials with specific functional properties.

Exploration of Potential Biological and Pharmacological Relevance of 7 Bromoquinoline 8 Carbaldehyde Derivatives Mechanistic and in Vitro Focus

Design and Synthesis of Derivatives for Biological Activity Profiling

The strategic design and synthesis of derivatives from a lead compound like 7-Bromoquinoline-8-carbaldehyde are fundamental to exploring its therapeutic potential. This process typically involves chemical modifications to the core structure to understand how these changes affect its biological activity.

Structure-Activity Relationship (SAR) Studies Based on Structural Modifications

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, SAR studies would systematically explore how modifications to its structure impact its biological effects. This could involve altering the substituents on the quinoline (B57606) ring or modifying the carbaldehyde group. For instance, in other quinoline series, the introduction of different functional groups has been shown to significantly influence their anticancer activity. A review of quinoline and naphthyridine derivatives highlighted that substituents such as an aniline (B41778) group at C-4, aminoacrylamide at C-6, a cyano group at C-3, and alkoxy groups at C-7 play a vital role in their cytotoxic effects. However, specific SAR data for derivatives of this compound are not presently documented in scientific literature.

Exploration of Quinoline Scaffold Modifications for Modulated Bioactivity

Modifications to the quinoline scaffold are a common strategy to enhance bioactivity and selectivity. For this compound, this could involve reactions at the carbaldehyde group, such as conversion to Schiff bases, alcohols, or carboxylic acids. The bromine atom at the 7-position also offers a site for various cross-coupling reactions to introduce diverse molecular fragments. While general methods for the synthesis of quinoline derivatives are well-established, specific examples originating from this compound are not described in the available literature.

Investigation of Molecular Targets and Pathways In Vitro

Identifying the molecular targets and understanding the pathways through which a compound exerts its effects are key to its development as a therapeutic agent. In vitro assays are instrumental in this initial phase of investigation.

Enzyme Inhibition Studies

Quinoline derivatives are known to inhibit a variety of enzymes. For example, certain 8-hydroxy-quinoline-7-carboxylic acid derivatives have been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival. Other quinoline derivatives have shown inhibitory activity against multidrug resistance protein 2 (MRP2). While these findings underscore the potential of the quinoline scaffold to interact with enzymatic targets, specific data on enzyme inhibition by derivatives of this compound are not available.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. Various quinoline derivatives have been investigated for their ability to bind to different receptors, including nicotinic acetylcholine (B1216132) receptors. These studies are essential for understanding the pharmacological profile of a compound. However, there are no published receptor binding assay results for derivatives of this compound.

Cellular Assays for Mechanism of Action Elucidation

Cellular assays provide insights into the mechanism of action of a compound within a biological context. These can include evaluating effects on cell proliferation, apoptosis, and specific signaling pathways. For example, some substituted quinoline derivatives have been tested for their cytotoxic activity against various cancer cell lines, with compounds like 6-Bromo-5-nitroquinoline showing significant antiproliferative effects. Such studies are critical for elucidating the potential therapeutic applications of a compound. At present, no cellular assay data for derivatives of this compound have been reported.

Antimicrobial and Antifungal Activity Studies In Vitro

Derivatives of brominated quinolines have demonstrated notable potential as antimicrobial and antifungal agents in various in vitro assays. While research specifically on this compound derivatives is nascent, studies on closely related bromoquinoline structures provide significant insights into their potential efficacy.

For instance, a series of aryl sulfonamides derived from 7-bromoquinoline-5,8-dione were synthesized and evaluated for their antimicrobial properties. nih.gov These compounds showed antibiotic potency with Minimum Inhibitory Concentration (MIC) values ranging from 0.80 to 1.00 mg/mL against several bacterial and fungal strains. nih.gov Molecular docking studies suggested that these derivatives interact with bacterial dihydropteroate (B1496061) synthase, a key enzyme in folate synthesis. nih.gov

Similarly, the broader class of quinoline derivatives has been extensively studied for antibacterial action, famously leading to the fluoroquinolone antibiotics. researchgate.net These agents typically act by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, leading to cell death. researchgate.net Novel fluoroquinolone derivatives continue to be developed, showing potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

In the realm of antifungal research, derivatives of 8-hydroxyquinoline (B1678124), a structure closely related to 8-carbaldehyde quinolines, have shown potent and broad-spectrum activity. nih.gov One such derivative, L14, exhibited superior in vitro activity and lower cytotoxicity compared to the established agent clioquinol. nih.gov It also displayed synergistic effects when combined with fluconazole (B54011) and was effective against the formation of hyphae and biofilms, critical virulence factors for fungi like Candida albicans. nih.gov Other studies have highlighted that 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives possess significant in vitro antifungal activity against various pathogenic Candida species, with some compounds showing MIC values as low as ≤0.125 µg/mL. nih.gov

Table 1: In Vitro Antimicrobial and Antifungal Activity of Bromoquinoline and Related Derivatives

| Compound Class | Organism(s) | Activity Metric | Result | Reference(s) |

|---|---|---|---|---|

| 7-Bromoquinoline-5,8-dione Aryl Sulfonamides | Bacteria & Fungi | MIC | 0.80-1.00 mg/mL | nih.gov |

| 8-Hydroxyquinoline Derivative (L14) | Candida albicans | - | Better activity than clioquinol | nih.gov |

| 8-Hydroxyquinolin-5-ylidene Thiosemicarbazones | Candida albicans, Candida glabrata | MIC | ≤0.125 µg/mL | nih.gov |

Anticancer Activity Profiling in Cell Lines In Vitro

The anticancer potential of brominated quinoline derivatives has been a significant area of investigation. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

A study on novel, highly brominated quinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline, revealed significant inhibitory activity against C6 (rat glioma), HeLa (human cervical cancer), and HT29 (human colon cancer) cell lines. bohrium.com Notably, a derivative featuring bromination at the C-5 and C-7 positions and a hydroxyl group at C-8 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) showed the highest activity, with IC₅₀ values ranging from 5.45 to 9.6 μg/mL. bohrium.com This highlights the importance of the substitution pattern on the quinoline ring for antiproliferative effects. The mechanism of action for some of these derivatives was linked to the inhibition of human topoisomerase I, a crucial enzyme for DNA replication and repair. bohrium.com

Further mechanistic studies on other quinoline derivatives have demonstrated that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, certain 1,2-didehydro-3-ox-14-deoxyandrographolide derivatives, which contain a quinoline-like structure, were found to trigger both early and late cellular apoptosis and arrest the cell cycle in the S phase in HCT-116 colon cancer cells. mdpi.com The ability of brominated 8-hydroxyquinolines to induce apoptosis in C6, HT29, and HeLa cell lines has also been reported. bohrium.com

Table 2: In Vitro Anticancer Activity of Brominated Quinoline Derivatives

| Compound | Cell Line(s) | Activity Metric | Result | Mechanism of Action | Reference(s) |

|---|---|---|---|---|---|

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | IC₅₀ | 5.45–9.6 μg/mL | Topoisomerase I Inhibition | bohrium.com |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | IC₅₀ | Significant Inhibition | Topoisomerase I Inhibition | bohrium.com |

| 6,8-Dibromoquinoline-5-nitro derivative | HT29 | Wound Healing Assay | Inhibition of cell migration | Not specified | bohrium.com |

Antiparasitic Activity Screening In Vitro